molecular formula C5H7NOS B1671491 Epigoitrin CAS No. 1072-93-1

Epigoitrin

Cat. No. B1671491
CAS RN: 1072-93-1
M. Wt: 129.18 g/mol
InChI Key: UZQVYLOFLQICCT-SCSAIBSYSA-N
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Description

Epigoitrin is a natural alkaloid isolated from Isatis indigotica (Ban Lan Gen) that exhibits antiviral, anticancer, and antithyroid activities . It has a molecular weight of 129.18 .


Synthesis Analysis

Epigoitrin derivatives were designed based on computational results and displayed inhibitory potencies against neuraminidase in in vitro biological evaluation . The computer-aided drug design, synthesis procedure, and in vitro biological experimental protocols of epigoitrin derivatives as novel neuraminidase inhibitors have been reported .


Molecular Structure Analysis

Epigoitrin has the molecular formula C5H7NOS and a molecular weight of 129.18 . It has been found that hydrogen bonds, hydrophobic, and electrostatic interactions to the residues of neuraminidase are key elements for activity .


Chemical Reactions Analysis

Epigoitrin has been analyzed using supercritical fluid chromatography-photodiode array detector-mass spectrometry (SFC-PDA-MS) for qualitative and quantitative analyses . The SFC/UV/MS-based assay for the quantitative analyses of R- and S-goitrin was found to be eight times faster than the normal phase liquid chromatography (NPLC) method .


Physical And Chemical Properties Analysis

Epigoitrin has a molecular weight of 129.18 and a CAS No. of 1072-93-1 .

Scientific Research Applications

Sensor Development for Epigoitrin Detection

The development of a novel molecularly imprinted electrochemical sensor using polyaniline functionalized graphene oxide has been shown to be highly effective for the sensitive and selective analysis of trace amounts of epigoitrin in herbs and traditional Chinese medicine preparations. This sensor demonstrates significant potential for pharmacokinetic studies and pharmaceutical quality control, particularly due to epigoitrin's distinct antiviral pharmacological activities. The sensor's ability to provide on-site, real-time, and rapid detection of epigoitrin underscores its importance in clinical treatment and drug development (Sun et al., 2022).

Chemical Synthesis Approaches

Efficient and practical methods for the chemical synthesis of epigoitrin have been developed, expanding the possibilities for its study and application in various fields. These synthesis approaches from readily available compounds like (R)-(+)-4-hydroxy-γ-butyrolactone highlight the growing interest in making epigoitrin more accessible for research and development purposes (W. Yin & Chunhua Qiao, 2013).

Epigoitrin's Role in Immune Modulation and Viral Infection

Research has shown that epigoitrin, a natural alkaloid from Isatis indigotica, can reduce the susceptibility of hosts to influenza virus under stress by modulating the immune system. This involves the reduction of protein expression related to mitochondrial antiviral signaling, thereby enhancing the body's antiviral response. Such findings are crucial for understanding how natural compounds like epigoitrin can be harnessed to combat viral infections, particularly in stress-induced susceptible models (Luo et al., 2019).

Antiviral Constituents and Mechanisms

Epigoitrin has been identified as one of the main antiviral constituents of Radix Isatis indigotica, demonstrating significant antiviral activity. Understanding the specific constituents and their mechanisms of action is critical for the development of more effective antiviral treatments. Studies like these contribute to the broader knowledge base necessary for advancing the use of traditional medicine in modern therapeutic applications (Xu Li et al., 2005).

Future Directions

Epigoitrin has been found to alleviate lipid and glucose metabolic disorders induced by a high-fat diet . It also reduces susceptibility to influenza virus via mitochondrial antiviral signaling . These findings suggest potential future directions for the use of Epigoitrin in treating metabolic disorders and viral infections .

properties

IUPAC Name

(5R)-5-ethenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQVYLOFLQICCT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318342
Record name Epigoitrin
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Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Goitrin
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Mechanism of Action

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... .
Record name GOITRIN
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Epigoitrin

Color/Form

Large prisms from ether

CAS RN

1072-93-1, 500-12-9
Record name Epigoitrin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epigoitrin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epigoitrin
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Record name EPIGOITRIN
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Record name GOITRIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

50 °C
Record name GOITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
397
Citations
H Qiao-Shu, K Yoshihira, S Natori - Planta medica, 1981 - thieme-connect.com
'Banglangen'is one of the most commonly used traditional Chinese drugs for antipyretic and detoxifying purposes [1—3]. Recently cli-nical application for communicable diseases was …
Number of citations: 49 www.thieme-connect.com
Z Luo, LF Liu, XH Wang, W Li, C Jie, H Chen… - Frontiers in …, 2019 - frontiersin.org
… In this study, we investigate whether epigoitrin, a natural alkaloid from … Our results demonstrated that epigoitrin significantly … Further results revealed that epigoitrin reduced the protein …
Number of citations: 50 www.frontiersin.org
M Li, Y Xiao, L Xiao, Y Li, M Jia, Y Sun, T Pan… - Food & Function, 2022 - pubs.rsc.org
As living standards improve, obesity has become an increasingly serious health problem. Natural extracts from a wide range of sources are non-toxic and have significant potential as …
Number of citations: 9 pubs.rsc.org
R Zhao, X Yang, A Zhang, T Zhou, Y Zhou, L Yang - Food Chemistry, 2022 - Elsevier
… applied to simultaneously extract oil and epigoitrin from Orychophragmus violaceus seeds. … was used to obtain epigoitrin. Factors potentially affecting the yields of oil and epigoitrin were …
Number of citations: 4 www.sciencedirect.com
Y SUO, X LIU, Y WANG - Chinese Journal of Pharmaceutical …, 2011 - ingentaconnect.com
Objective: To establish an RP-HPLC method for determination of (R,S)-epigoitrin in compound Yuxingcao tablets. Methods: A C18 column was adopted with 0.05% phosphoric acid-…
Number of citations: 1 www.ingentaconnect.com
R Wang, J Runco, L Yang, K Yu, Y Li, R Chen… - RSC advances, 2014 - pubs.rsc.org
… Even with 2 ng mL −1 detection limit, there is no observable epigoitrin and goitrin in the Southern Ban Lan Gen. Our results support the notion that epigoitrin and goitrin are specific for …
Number of citations: 11 pubs.rsc.org
NIE Lixing, W Gangli, DAI Zhong… - Chinese Journal of …, 2010 - chrom-china.com
… ) method for the chiral separation of epigoitrin (R-goitrin) and goitrin (S… of 3.4 was achieved for epigoitrin and goitrin. The limit of … by determining the antivirus epigoitrin and its enantiomer …
Number of citations: 14 www.chrom-china.com
B Sun, C Gao, L Yang, H Shi, L Kan… - Journal of The …, 2022 - iopscience.iop.org
Identification and quantification of epigoitrin (EP) in some herbs and traditional Chinese medicine (TCM) preparations are critical to pharmacokinetic study and pharmaceutical quality …
Number of citations: 4 iopscience.iop.org
LIU Xiao-Ting, YU Shan, Y Ming… - Chinese Journal of …, 2017 - Elsevier
A method of quantitative nuclear magnetic resonance spectroscopy (qNMR) for the determination of epigoitrin in Radix Isatidis decoction pieces was established based on solid phase …
Number of citations: 6 www.sciencedirect.com
W Yin, C Qiao - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
Epigoitrin is one of the major components of several natural species, including Isatis indigotica Fort, turnip, and cabbage. It presents antithyroid and antivirus activities. Here, we report …
Number of citations: 7 onlinelibrary.wiley.com

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